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molecular formula C10H16O4S B3040753 Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate CAS No. 235753-82-9

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

Cat. No. B3040753
M. Wt: 232.3 g/mol
InChI Key: SBKWLRQWJCVHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06809100B2

Procedure details

4-Iodomethyltetrahydropyran-4-carboxylic acid methyl ester (3.05 g) was dissolved in N,N-dimethylformamide (20 ml) at room temperature and potassium thioacetate (1.47 g) added. The mixture was stirred for 18 hours then diluted with water (50 ml) and extracted with diethyl ether (4×25 ml). The combined organics were washed with saturated sodium bicarbonate solution (3×20 ml) and brine (20 ml), then dried (MgSO4), filtered and evaporated under reduced pressure to give the title compound as a yellow solid (2.42 g, 97%).
Name
4-Iodomethyltetrahydropyran-4-carboxylic acid methyl ester
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
potassium thioacetate
Quantity
1.47 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1([CH2:11]I)[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1)=[O:4].[C:13]([O-:16])(=[S:15])[CH3:14].[K+]>CN(C)C=O.O>[CH3:1][O:2][C:3]([C:5]1([CH2:11][S:15][C:13](=[O:16])[CH3:14])[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1)=[O:4] |f:1.2|

Inputs

Step One
Name
4-Iodomethyltetrahydropyran-4-carboxylic acid methyl ester
Quantity
3.05 g
Type
reactant
Smiles
COC(=O)C1(CCOCC1)CI
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
potassium thioacetate
Quantity
1.47 g
Type
reactant
Smiles
C(C)(=S)[O-].[K+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (4×25 ml)
WASH
Type
WASH
Details
The combined organics were washed with saturated sodium bicarbonate solution (3×20 ml) and brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(=O)C1(CCOCC1)CSC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.42 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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